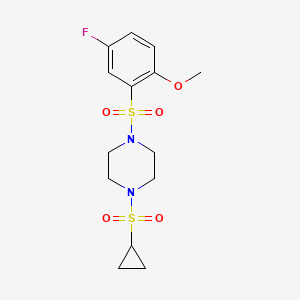

1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine

Description

1-(Cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a piperazine derivative featuring two distinct sulfonyl substituents: a cyclopropanesulfonyl group at the 1-position and a 5-fluoro-2-methoxybenzenesulfonyl group at the 4-position. The sulfonyl moieties are electron-withdrawing, which may influence the compound’s receptor binding affinity, metabolic stability, and pharmacokinetic properties. Piperazine derivatives are widely explored in medicinal chemistry for their interactions with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O5S2/c1-22-13-5-2-11(15)10-14(13)24(20,21)17-8-6-16(7-9-17)23(18,19)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWNOICOOHBUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the reaction of piperazine with cyclopropanesulfonyl chloride under basic conditions to form the cyclopropanesulfonyl-substituted piperazine. This intermediate is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. Scale-up processes also require careful consideration of safety and environmental factors.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: De-sulfonylated piperazine derivatives

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among sulfonylpiperazines include:

Acylsulfonylpiperazines (e.g., 1N-[(2-bromo-5-methoxybenzoyl)]-4N-[(substituted phenyl)sulfonyl]piperazine): These compounds feature both acyl and sulfonyl groups, differing from the target compound’s dual sulfonyl substitution. The acyl group may reduce metabolic stability compared to sulfonyl groups .

Arylpiperazines with Sulfonamide Linkers (e.g., 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine): The benzhydryl group introduces steric bulk, which may hinder blood-brain barrier penetration relative to the target compound’s compact cyclopropane substituent .

Table 1: Structural Comparison of Sulfonylpiperazine Derivatives

Pharmacological Activity

Serotonin Receptor Interactions:

- 5-HT1A Receptor Affinity : The 5-fluoro-2-methoxybenzenesulfonyl group resembles substituents in high-affinity 5-HT1A ligands. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM for 5-HT1A) shares a methoxyphenyl group, suggesting the target compound may exhibit similar receptor binding .

- 5-HT2/5-HT1B Selectivity : Piperazines with sulfonyl groups, such as those in , often show reduced 5-HT2 affinity compared to arylpiperazines (e.g., TFMPP in ), which act as 5-HT1B/1C agonists. The dual sulfonyl groups in the target compound may further enhance selectivity for 5-HT1A over 5-HT2 .

Dopaminergic Activity :

- Compounds like 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine () act as dopamine reuptake inhibitors. The target compound’s sulfonyl groups likely reduce dopamine transporter (DAT) affinity, shifting activity toward serotonergic pathways .

Physical and Chemical Properties

Table 2: Physical Properties of Piperazine Derivatives

The fluorine atom in the target compound may downfield-shift adjacent protons in ¹H NMR (e.g., 5-fluoro group at ~7.0 ppm). Methoxy protons typically resonate at ~3.8 ppm .

Biological Activity

1-(Cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopropanesulfonyl group and a 5-fluoro-2-methoxybenzenesulfonyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many sulfonyl-containing compounds act as enzyme inhibitors, potentially impacting pathways involved in inflammation and cancer progression.

- Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity, which may be relevant for this compound as well.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related piperazine derivatives. For instance, compounds containing sulfonyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Cyclopropanesulfonyl)-4-(5-fluoro-...) | Breast Cancer | TBD | Apoptosis induction |

| 5-Fluoro-2-methoxybenzene derivative | Lung Cancer | TBD | Cell cycle arrest |

| Piperazine derivative | Colon Cancer | TBD | Inhibition of angiogenesis |

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives suggest that this compound may also exhibit antibacterial effects. Preliminary assays could be designed to evaluate its efficacy against common bacterial strains.

Case Studies

- Study on Structural Analogues : A study by evaluated the synthesis and biological activity of novel piperazine derivatives, revealing significant anticancer properties comparable to standard chemotherapeutic agents.

- Antimicrobial Screening : In a comparative analysis, related compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a need for further exploration into the antimicrobial potential of this compound.

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in developing effective therapeutic agents. The introduction of specific substituents can enhance the potency and selectivity of the compound.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Fluorine atom | Increased lipophilicity |

| Methoxy group | Enhanced receptor binding |

| Cyclopropane sulfonyl group | Improved stability and solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.